

# Application Notes and Protocols: Receptor Binding Affinity of Phenylmorpholine Analogs

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## Compound of Interest

Compound Name: **2-Phenyl-3,6-dimethylmorpholine**

Cat. No.: **B1438228**

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For the attention of: Researchers, scientists, and drug development professionals.

Topic: Receptor Binding Affinity Studies of Phenylmorpholine Analogs, with a focus on Methylphenmetrazine (MPM) Isomers and 3-Fluorophenmetrazine (3-FPM).

Disclaimer: Direct quantitative receptor binding affinity data for a compound specifically abbreviated as "3,6-DMPM" (presumably 3,6-dimethyl-2-phenylmorpholine) is not readily available in the current scientific literature. Anecdotal reports suggest **2-phenyl-3,6-dimethylmorpholine** has stimulant and anorectic effects and may act as a serotonin reuptake inhibitor, though some reports indicate it is largely inactive<sup>[1]</sup>. This document provides detailed application notes and protocols based on the robust data available for structurally related and pharmacologically active analogs: the positional isomers of methylphenmetrazine (2-MPM, 3-MPM, and 4-MPM) and 3-fluorophenmetrazine (3-FPM). These compounds serve as exemplary models for studying the receptor binding affinity of the phenylmorpholine class of substances.

## Introduction

The phenylmorpholine scaffold, exemplified by compounds like phenmetrazine, is a significant pharmacophore in the development of stimulant and anorectic drugs. These compounds primarily exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft. The affinity and activity of a ligand at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical

determinants of its pharmacological profile. This document outlines the methodologies for assessing the receptor binding affinity of phenylmorpholine analogs, using data from methylphenmetrazine isomers and 3-fluorophenmetrazine as case studies.

## Quantitative Data Summary

The following table summarizes the in vitro binding affinities of selected phenylmorpholine analogs for the dopamine, norepinephrine, and serotonin transporters. The data is presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding or uptake of a radiolabeled ligand.

Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)	Reference
Phenmetrazine (PM)	Value not specified	Value not specified	Value not specified	[1]
2-MPM	6.74	Value not specified	Value not specified	[1]
3-MPM	>10	Value not specified	>10	[1]
4-MPM	1.93	Value not specified	Value not specified	[1]
3-FPM	< 2.5	< 2.5	> 80	[2][3]

Note: Specific IC50 values for NET and SERT for the MPM isomers were not detailed in the provided search results, although the compounds were tested at these transporters.

Phenmetrazine and its 2- and 4-methyl analogs were efficacious uptake blockers at all three transporters in the low μM range, while 3-MPM was substantially weaker at DAT and SERT[1].

Additionally, 3-FPM has been characterized as a norepinephrine-dopamine releasing agent with the following EC50 values[2][4]:

- Norepinephrine Release EC50: 30 nM
- Dopamine Release EC50: 43 nM

- Serotonin Release EC50: 2558 nM

## Experimental Protocols

### In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes or HEK293 cells expressing the human transporters.

Objective: To determine the IC50 values of test compounds at DAT, NET, and SERT.

#### Materials:

- Rat brain tissue (striatum for DAT, hippocampus for NET and SERT) or HEK293 cells stably expressing hDAT, hNET, or hSERT.
- Radioligands: [<sup>3</sup>H]dopamine, [<sup>3</sup>H]norepinephrine, or [<sup>3</sup>H]serotonin.
- Test compounds (e.g., MPM isomers, 3-FPM).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Scintillation fluid and vials.
- Liquid scintillation counter.
- Microplate harvester.

#### Procedure:

- Synaptosome/Cell Preparation:
  - For synaptosomes, homogenize the specific brain region in ice-cold sucrose buffer and centrifuge to pellet the synaptosomes. Resuspend in assay buffer.
  - For cell lines, culture HEK293 cells expressing the transporter of interest and harvest them.

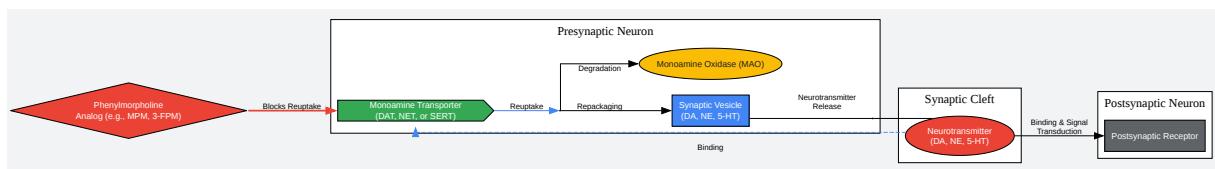
- Assay Setup:
  - In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., 5 nM [<sup>3</sup>H]dopamine for DAT assays), and varying concentrations of the test compound.
  - Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known inhibitor, e.g., cocaine).
- Incubation:
  - Pre-incubate the plates at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
  - Initiate the uptake reaction by adding the synaptosome or cell preparation to each well.
  - Incubate for a defined period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
- Termination and Harvesting:
  - Terminate the reaction by rapid filtration through a glass fiber filter mat using a microplate harvester. This separates the cells/synaptosomes containing the internalized radioligand from the assay medium.
  - Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification:
  - Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.
  - Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
  - Plot the percentage of specific uptake against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC<sub>50</sub> value.

## Visualizations

### Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of action of phenylmorpholine analogs at monoamine transporters.

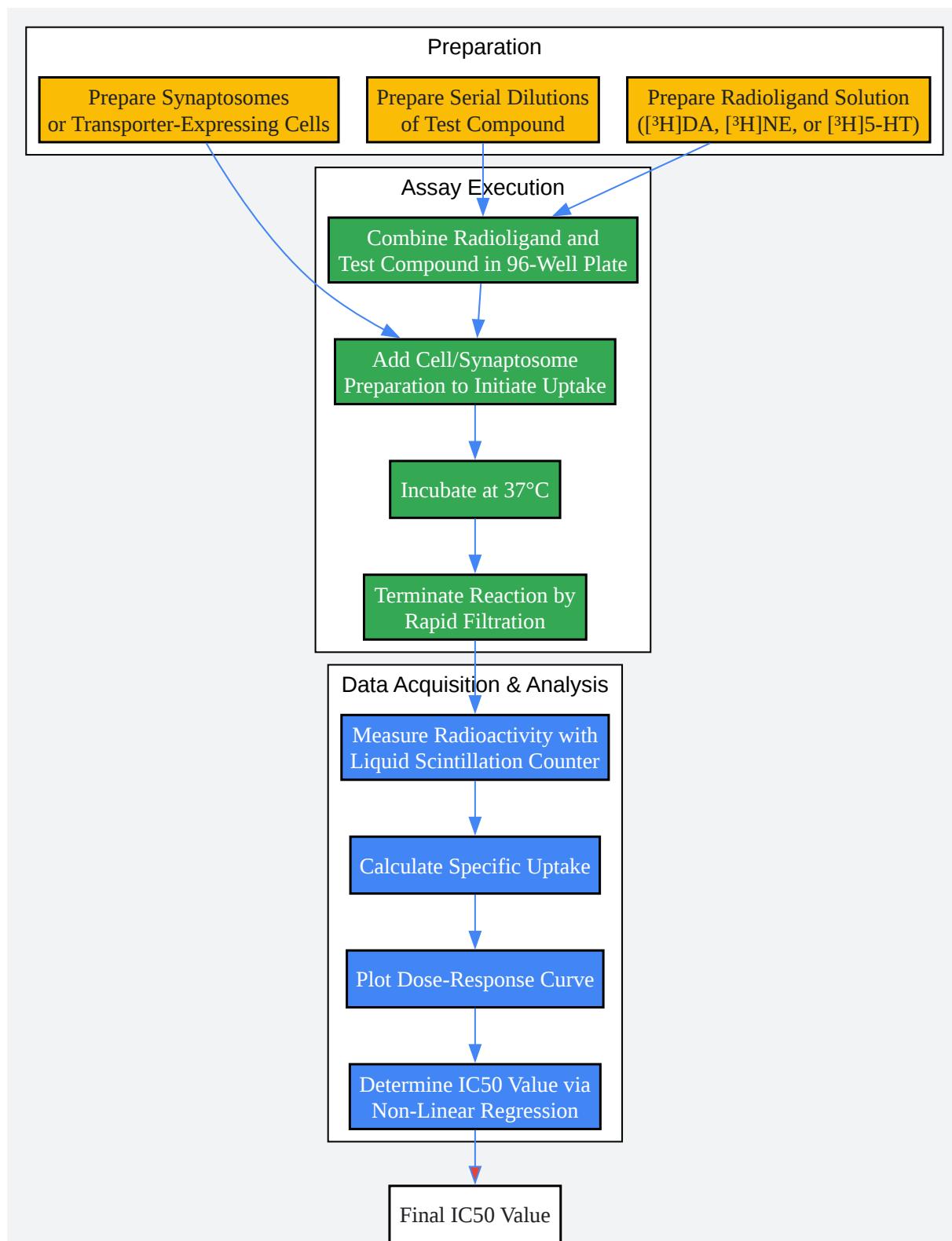


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Caption: Mechanism of action of phenylmorpholine analogs at monoamine transporters.

### Experimental Workflow for In Vitro Uptake Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining monoamine transporter inhibition.

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Caption: Workflow for the monoamine transporter uptake inhibition assay.

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